Lhb9szj5WX

Description

Lhb9szj5WX, identified by CAS No. 905306-69-6, is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its structural backbone consists of a pyridine ring substituted with a methoxy group at the 5-position and a methylamine moiety at the 2-position, yielding (5-methoxypyridin-2-yl)methanamine .

Propriétés

Formule moléculaire |

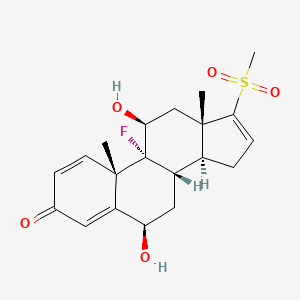

C20H25FO5S |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfonyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H25FO5S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)27(3,25)26)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-/m0/s1 |

Clé InChI |

JLUKDLNTLCMRHG-BVBLFJQYSA-N |

SMILES isomérique |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O |

SMILES canonique |

CC12CC(C3(C(C1CC=C2S(=O)(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O |

Synonymes |

FPL 66366XX FPL-66366XX |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Properties:

- Solubility : Highly soluble in water, with hydrophilic characteristics due to polar functional groups.

- Pharmacokinetics: Exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability.

- Hazards : Classified under warning-level safety (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Comparison with Similar Compounds

Two structurally analogous compounds were selected for comparison based on similarity scores (0.85 and 0.82) from structural databases :

Compound A: (4-Methoxypyridin-2-yl)methanamine (Similarity: 0.85)

- Molecular Formula : C₇H₁₀N₂O (identical to Lhb9szj5WX).

- Structural Difference : Methoxy group at the 4-position on the pyridine ring instead of the 5-position.

- Bioactivity: Positional isomerism may affect binding affinity to biological targets, though specific data are unavailable in the provided sources.

- Synthesis : Likely requires distinct regioselective conditions due to positional isomer challenges.

Compound B: 2-(5-Methoxypyridin-2-yl)ethylamine Hydrochloride (Similarity: 0.82)

- Molecular Formula : C₈H₁₃ClN₂O (hydrochloride salt form).

- Structural Difference : Ethylamine chain instead of methylamine, with a hydrochloride counterion.

- Implications :

- Solubility : Enhanced water solubility due to ionic hydrochloride form.

- Pharmacokinetics : Increased molecular weight (188.65 g/mol) may reduce membrane permeability compared to this compound.

- Stability : Hydrochloride salts often improve shelf life but may introduce hygroscopicity.

Data Table: Comparative Analysis

| Property | This compound (CAS 905306-69-6) | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₈H₁₃ClN₂O |

| Molecular Weight (g/mol) | 138.17 | 138.17 | 188.65 |

| Methoxy Position | 5-position | 4-position | 5-position |

| Solubility | High | Moderate (inferred) | Very High (hydrochloride salt) |

| Synthesis Yield | 69% (Method 2) | Not Reported | Not Reported |

| Bioactivity | Non-CYP inhibitor | Likely similar | Potential enhanced bioavailability |

| Hazards | H315, H319, H335 | Likely similar | Additional HCl-related hazards |

Research Findings and Discussion

Structural Impact on Function :

- The 5-methoxy isomer (this compound) may exhibit superior metabolic stability compared to the 4-methoxy variant (Compound A) due to reduced steric interactions in enzyme-binding pockets .

- Compound B’s ethylamine chain could enhance target engagement in hydrophilic environments but reduce passive diffusion across lipid membranes.

Synthetic Efficiency :

Safety Profiles :

- Both this compound and Compound A share irritant hazards, while Compound B’s hydrochloride form necessitates stringent handling protocols to mitigate corrosion risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.